N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide is a complex organic compound that features a benzoxazole moiety, a hydroxyphenyl group, and a chlorophenyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringCommon reagents used in these reactions include hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions using dimethylformamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while nucleophilic substitution of the chlorophenyl group could result in various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenyl)acetamide: Similar structure but with an additional chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15ClN2O3 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H15ClN2O3/c22-14-7-5-13(6-8-14)11-20(26)23-15-9-10-18(25)16(12-15)21-24-17-3-1-2-4-19(17)27-21/h1-10,12,25H,11H2,(H,23,26) |
InChI Key |
QFKUMVFJVZOQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.